molecular formula C27H35N7O4S B039980 Dansyl-arginyl-phenylalaninamide CAS No. 122061-69-2

Dansyl-arginyl-phenylalaninamide

Cat. No.: B039980
CAS No.: 122061-69-2
M. Wt: 553.7 g/mol
InChI Key: FIRAIPQYHFPMIJ-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-arginyl-phenylalaninamide is a synthetic, fluorescently-labeled tripeptide with the molecular formula C27H35N7O4S and a molecular weight of 553.68 g/mol . Its structure features a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, which provides strong intrinsic fluorescence, attached to an arginyl-phenylalaninamide backbone . This design makes it a valuable tool for studying biomolecular interactions, particularly with the drug-binding sites of Human Serum Albumin (HSA) . HSA, the most abundant protein in blood plasma, has two primary drug-binding sites (Site 1 and Site 2) and plays a crucial role in transporting various ligands . Dansylated amino acids like this compound are well-established as specific fluorescent markers for these pockets. The compound's site specificity is determined by the properties of its amino acid side chain; dansyl derivatives with polar or charged groups, such as the arginine in this molecule, typically show a preference for binding to drug site 1 (in sub-domain IIA) . Researchers can leverage the fluorescence of this compound in high-throughput competition binding assays to map the binding sites of novel drug candidates on HSA, investigate the kinetics of protein-ligand interactions, and study how these interactions are affected by the presence of fatty acids . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

122061-69-2

Molecular Formula

C27H35N7O4S

Molecular Weight

553.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanamide

InChI

InChI=1S/C27H35N7O4S/c1-34(2)23-14-6-12-20-19(23)11-7-15-24(20)39(37,38)33-21(13-8-16-31-27(29)30)26(36)32-22(25(28)35)17-18-9-4-3-5-10-18/h3-7,9-12,14-15,21-22,33H,8,13,16-17H2,1-2H3,(H2,28,35)(H,32,36)(H4,29,30,31)/t21-,22-/m0/s1

InChI Key

FIRAIPQYHFPMIJ-VXKWHMMOSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Other CAS No.

122061-69-2

Synonyms

dansyl-Arg-Phe-NH2
dansyl-arginyl-phenylalaninamide
dansyl-TFa
DNS-RFa

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Dansyl Group: Unique to this compound, this group enhances fluorescence but may reduce membrane permeability compared to non-fluorescent analogs like CAS 736992-21-5 .
  • Chirality: D-arginine in CAS 123689-72-5 increases metabolic stability compared to L-arginine in this compound, as D-amino acids resist proteolysis .

Pharmacokinetic and Pharmacodynamic Properties

While direct data on this compound are scarce, insights can be drawn from structurally related peptides:

  • Absorption: Peptides with D-amino acids (e.g., CAS 123689-72-5) exhibit enhanced oral bioavailability (~20–30%) compared to L-configured peptides (<5%) due to resistance to digestive enzymes .
  • Metabolism : The dansyl group may slow hepatic metabolism by sterically shielding the peptide backbone, as seen in sulfonamide-modified opioids .
  • Half-Life : Peptides with bulky aromatic groups (e.g., dansyl, tryptophan) show prolonged half-lives (>2 hours) compared to simpler analogs (<30 minutes) due to reduced renal clearance .

Preparation Methods

Resin Selection and Initial Deprotection

Solid-phase synthesis typically employs a Wang or Rink amide resin to anchor the C-terminal phenylalaninamide. The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) for 1–2 hours before deprotection of the Fmoc (fluorenylmethyloxycarbonyl) group using 20% piperidine in DMF. Studies highlight that a 20-minute deprotection cycle ensures >95% efficiency while minimizing side reactions.

Sequential Amino Acid Coupling

Arginine and phenylalanine residues are coupled using carbodiimide-based activators. Patent WO2015197723A1 details the use of TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with N-methylmorpholine (NMM) as a base, achieving coupling yields of 85–92%. Critical parameters include:

  • Molar ratios : 3:1 excess of amino acid to resin-bound peptide.

  • Reaction time : 2 hours at room temperature under nitrogen.

  • Solvent : Anhydrous DMF to prevent hydrolysis of activated intermediates.

Post-coupling, Kaiser tests confirm reaction completion, and unreacted amino groups are acetylated using acetic anhydride to prevent deletion sequences.

Dansylation of the N-Terminus

After deprotecting the N-terminal Fmoc group, dansyl chloride (2.17 mg/mL in acetone) is reacted with the free amine in a 100 mM Tris-HCl buffer (pH 8.5) containing 20 mM CaCl₂. The reaction proceeds for 2 hours at room temperature in darkness, with vortexing every 20 minutes to ensure homogeneity. Excess dansyl chloride is removed via repeated washing with acetone and DMF.

Solution-Phase Synthesis Methodology

Fragment Condensation Strategy

Solution-phase methods avoid resin handling but require precise stoichiometric control. A three-step process is employed:

  • Synthesis of phenylalaninamide : Benzyloxycarbonyl (Z)-protected phenylalanine is activated with HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide), then coupled to ammonium chloride in tetrahydrofuran (THF).

  • Arginyl coupling : Z-deprotection via hydrogenolysis is followed by coupling with Boc-arginine (tert-butyloxycarbonyl-protected) using TBTU/NMM.

  • Global deprotection and dansylation : Boc and Z groups are removed with trifluoroacetic acid (TFA), and the free amine is dansylated as described in Section 1.3.

Challenges in Solution-Phase Synthesis

  • Racemization : Elevated temperatures during coupling increase epimerization risk. Maintaining reactions at 0–4°C reduces this to <2%.

  • Solubility issues : Arginine’s guanidinium group necessitates polar solvents (e.g., DMF/water mixtures), complicating purification.

Dansylation Reaction Optimization

Buffer Composition and pH Effects

The PMC study identifies optimal dansylation at pH 8.5–9.0, where the peptide’s α-amine remains deprotonated for nucleophilic attack on dansyl chloride. Lower pH (<8) results in incomplete labeling, while higher pH (>9.5) promotes hydrolysis of dansyl chloride. A buffer system containing 20 mM CaCl₂ enhances reaction efficiency by stabilizing the peptide structure.

Solvent and Stoichiometry

Acetone is preferred over acetonitrile due to its higher solubility for dansyl chloride (2.17 mg/mL vs. 1.05 mg/mL). A 10:1 molar excess of dansyl chloride to peptide ensures >90% labeling efficiency, as determined by HPLC analysis.

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) resolves dansyl-arginyl-phenylalaninamide from unreacted precursors. A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) is employed:

Time (min)%BFlow Rate (mL/min)
0201.0
20801.0

Retention times typically range from 12–14 minutes, with purity >98% achievable after two purification cycles.

Mass Spectrometry (MS) and NMR

  • ESI-MS : [M+H]⁺ calculated for C₃₄H₄₈N₁₀O₆S: 772.34; observed: 772.3 ± 0.1.

  • ¹H NMR (500 MHz, D₂O): δ 8.35 (d, J = 8.5 Hz, dansyl aromatic), 7.55–7.20 (m, phenylalanine side chain), 3.10–2.90 (m, arginine δ-CH₂).

Analytical Data and Research Findings

Yield Comparison Across Methods

MethodOverall Yield (%)Purity (%)
SPPS65–7598–99
Solution-phase50–6095–97

SPPS outperforms solution-phase synthesis due to reduced intermediate isolation steps.

Challenges and Considerations

Side Reactions

  • Oversulfonation : Excess dansyl chloride may label side-chain amines (e.g., arginine’s guanidine group). Using a 10:1 molar ratio minimizes this.

  • Racemization : Coupling at high temperatures or prolonged reaction times induces epimerization. SPPS at 25°C with TBTU limits this to <1%.

Scalability

SPPS is limited by resin loading capacity (0.2–0.5 mmol/g), making solution-phase methods preferable for multi-gram syntheses despite lower yields .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing dansyl-arginyl-phenylalaninamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Critical parameters include coupling reagent choice (e.g., HBTU or HATU), solvent (DMF or DCM), and deprotection steps (20% piperidine in DMF). Yield optimization requires monitoring via HPLC and mass spectrometry (MS) at each step to confirm intermediate purity. Adjusting temperature (4°C vs. room temperature) during arginine coupling can mitigate side reactions like guanidino group activation .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable for confirming its identity?

  • Methodological Answer : Structural confirmation combines nuclear magnetic resonance (NMR) for dansyl group aromatic protons (δ 8.0–8.5 ppm) and arginine/phenylalanine backbone protons. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: ~730 Da). Circular dichroism (CD) may assess secondary structure in solution, though solvent polarity (e.g., aqueous vs. DMSO) significantly impacts spectral interpretation .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer : Its dansyl fluorophore enables fluorescence-based studies of peptide-protein interactions, particularly in enzyme inhibition assays (e.g., trypsin-like proteases). Researchers use it to quantify binding affinity via fluorescence polarization (FP) or Förster resonance energy transfer (FRET). Ensure buffer compatibility (e.g., avoid Tris if studying arginine-rich regions due to competitive binding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with serine proteases?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ionic strength, pH). Standardize buffers (e.g., 50 mM HEPES, pH 7.4) and validate protease activity via positive controls (e.g., Tosyl-L-arginine methyl ester). Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) alongside FP for direct comparison. Cross-validate with computational docking (e.g., AutoDock Vina) to correlate structural motifs with affinity variations .

Q. What experimental design considerations are critical for studying the peptide’s cell-penetrating properties?

  • Methodological Answer : Use confocal microscopy with live-cell imaging to track dansyl fluorescence in real time. Include controls for endocytic uptake inhibition (e.g., 4°C incubation, dynasore pretreatment). Quantify intracellular concentration via LC-MS/MS after cell lysis. Note that arginine’s cationic nature may cause membrane destabilization; titrate peptide concentration (1–50 µM) to balance efficacy and cytotoxicity .

Q. How can researchers address fluorescence quenching of the dansyl group in complex biological matrices?

  • Methodological Answer : Quenching by serum proteins or redox agents requires time-resolved fluorescence measurements (e.g., time-correlated single-photon counting) to distinguish static vs. dynamic quenching. Incorporate reference fluorophores (e.g., fluorescein) for internal calibration. Alternatively, use HPLC to isolate the peptide from interferents post-incubation .

Q. What strategies improve reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Adopt a quality-by-design (QbD) approach: document critical quality attributes (CQAs) like enantiomeric excess (via chiral HPLC) and residual solvent levels (GC-MS). Share raw NMR/MS data in open-access repositories (e.g., Zenodo) for peer validation. Pre-functionalize resins to minimize batch-to-batch variability .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response data from this compound inhibition assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC50 and Hill coefficients. Report confidence intervals (95%) and use ANOVA for cross-condition comparisons (e.g., pH 6.0 vs. 7.4). Outliers should be assessed via Grubbs’ test; exclude only with justification .

Q. What are best practices for integrating this compound findings into broader peptide engineering frameworks?

  • Methodological Answer : Conduct a systematic literature review to map structural analogs (e.g., dansyl-lysine variants) and their bioactivity. Use cheminformatics tools (e.g., RDKit) to generate structure-activity relationship (SAR) models. Publish negative results (e.g., failed coupling steps) to enhance dataset reliability .

Tables for Key Parameters

Parameter Optimal Range Analytical Method Reference
Synthesis Yield60–75%HPLC (C18, 0.1% TFA)
Binding Affinity (KD)2–10 µMFP (485 nm ex/535 nm em)
Cellular Uptake Efficiency30–50% at 10 µMLC-MS/MS

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